4-(Piperazin-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride
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Overview
Description
4-(Piperazin-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride is a heterocyclic compound that contains a piperazine ring and a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperazine with a thiadiazole derivative under controlled conditions. The reaction is often carried out in a solvent such as tert-butyl alcohol at elevated temperatures (e.g., 120°C) for an extended period (e.g., 15 hours) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the piperazine or thiadiazole rings.
Scientific Research Applications
4-(Piperazin-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine ring and a thiadiazole ring but differs in its specific structure and biological activities.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar piperazine moiety but is used primarily for its anti-tubercular activity.
Uniqueness
4-(Piperazin-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride is unique due to its specific combination of piperazine and thiadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H11ClN4OS |
---|---|
Molecular Weight |
222.70 g/mol |
IUPAC Name |
4-piperazin-1-yl-1,2,5-thiadiazol-3-one;hydrochloride |
InChI |
InChI=1S/C6H10N4OS.ClH/c11-6-5(8-12-9-6)10-3-1-7-2-4-10;/h7H,1-4H2,(H,9,11);1H |
InChI Key |
ZCYZKDVWRZHMTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NSNC2=O.Cl |
Origin of Product |
United States |
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